N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide
Description
N-[(1S,2R,4R)-7-oxabicyclo[221]heptan-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-14(15-10-6-9-2-4-11(10)19-9)8-1-3-12-13(5-8)18-7-17-12/h1,3,5,9-11H,2,4,6-7H2,(H,15,16)/t9-,10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSNZYQBDMYTMJ-MXWKQRLJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R,4R)-7-oxabicyclo[221]heptan-2-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction This reaction involves a diene and a dienophile under controlled temperature and pressure conditions to form the bicyclic structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Scientific Research Applications
N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxylate
- N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-methylamide
Uniqueness
Compared to similar compounds, N-[(1S,2R,4R)-7-oxabicyclo[221]heptan-2-yl]-1,3-benzodioxole-5-carboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
